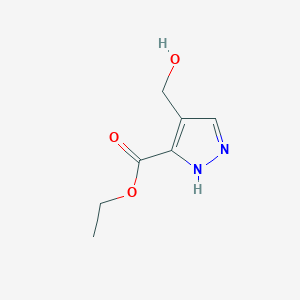

ETHYL 4-(HYDROXYMETHYL)-1H-PYRAZOLE-3-CARBOXYLATE

Description

Ethyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a pyrazole-based derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 4-position and an ethyl ester (-COOEt) at the 3-position of the pyrazole ring. Pyrazole carboxylates are commonly utilized as intermediates in pharmaceuticals and agrochemicals due to their versatile reactivity .

The hydroxymethyl group enhances polarity compared to non-polar substituents (e.g., methyl or phenyl), likely improving aqueous solubility and enabling further functionalization, such as oxidation to carbonyl groups or conjugation . Chromatographic data for structurally related hydroxymethyl-containing compounds (e.g., ethyl 4-[8-chloro-dihydro-benzocycloheptapyridinyl]piperidinecarboxylate) demonstrate distinct retention behaviors, suggesting that the target compound would also exhibit unique separation characteristics in HPLC analyses .

Propriétés

IUPAC Name |

ethyl 4-(hydroxymethyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-2-12-7(11)6-5(4-10)3-8-9-6/h3,10H,2,4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCPVHZCXJRNIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480808 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4-(hydroxymethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61453-49-4 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4-(hydroxymethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61453-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4-(hydroxymethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process can be summarized as follows:

Condensation Reaction: Ethyl acetoacetate reacts with hydrazine hydrate to form the pyrazole ring.

Hydroxymethylation: The resulting pyrazole compound is then reacted with formaldehyde to introduce the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products:

Oxidation: Formation of ethyl 4-(carboxymethyl)-1H-pyrazole-3-carboxylate.

Reduction: Formation of this compound derivatives.

Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate is being explored for its potential as a pharmacophore in drug design. Pyrazole derivatives have demonstrated biological activity against various diseases, including:

- Cancer : Certain pyrazole compounds have shown anti-cancer properties by targeting specific pathways involved in tumor growth.

- Inflammation : Research indicates that these compounds may inhibit inflammatory responses, making them candidates for anti-inflammatory drugs.

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials with tailored properties. Its unique structure allows for modifications that can enhance material performance in applications such as:

- Polymer Chemistry : Incorporating pyrazole derivatives into polymer matrices can improve mechanical and thermal properties.

- Nanotechnology : The compound's reactivity can be utilized in the development of nanomaterials with specific functionalities.

Biological Studies

This compound is also utilized in biological studies, particularly in enzyme inhibition research and coordination chemistry:

- Enzyme Inhibition : The compound's ability to interact with enzymes makes it valuable for studying inhibition mechanisms.

- Ligand Studies : It can act as a ligand in coordination complexes, aiding in the understanding of metal-ligand interactions.

Industrial Applications

The compound has potential applications in the synthesis of agrochemicals and other industrial products. Its functional groups allow for further chemical modifications, making it versatile for various synthetic pathways.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

-

Anti-Cancer Activity :

- A study published in Medicinal Chemistry demonstrated that certain pyrazole derivatives exhibit selective cytotoxicity against cancer cell lines, indicating potential therapeutic use.

-

Enzyme Inhibition :

- Research published in Biochemical Pharmacology investigated the inhibitory effects of this compound on specific enzymes involved in inflammatory pathways, showing promising results for developing anti-inflammatory agents.

-

Material Development :

- A paper in Polymer Science highlighted the incorporation of pyrazole derivatives into polymer matrices, which significantly improved thermal stability and mechanical strength.

Mécanisme D'action

The mechanism of action of ethyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The hydroxymethyl group can interact with biological targets through hydrogen bonding and other interactions, influencing the compound’s activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl Pyrazole-3/4-Carboxylates

Key Comparative Insights:

Substituent Effects on Polarity and Solubility :

- The hydroxymethyl group in the target compound increases polarity compared to methyl (e.g., ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate) or trifluoromethyl (e.g., ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) substituents. This property is critical for pharmaceutical applications requiring aqueous solubility .

- Chlorophenyl or phenyl groups (e.g., ethyl-3-phenyl pyrazole-4-carboxylate) introduce hydrophobicity, favoring membrane permeability in bioactive molecules .

Reactivity and Functionalization: Hydroxymethyl groups can be oxidized to aldehydes/ketones or esterified, offering pathways for further derivatization. Amino-substituted analogs (e.g., ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate) undergo cyclization reactions to form fused heterocycles, a trait less accessible with hydroxymethyl .

Chromatographic Behavior: Hydroxymethyl-containing compounds (e.g., ethyl 4-[8-chloro...]piperidinecarboxylate) exhibit resolution values >3.0 in HPLC, indicating distinct separation profiles compared to non-polar analogs. This property is vital for purity assessment in pharmaceutical synthesis .

Thermal Stability :

- Phenyl-substituted derivatives (e.g., ethyl-3-phenyl pyrazole-4-carboxylate) show higher melting points (~112°C) than methyl-substituted analogs, likely due to π-π stacking. The hydroxymethyl group may reduce thermal stability relative to phenyl but enhance it compared to methyl .

Applications :

- Trifluoromethyl-substituted pyrazoles (e.g., ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) are prevalent in agrochemicals due to their metabolic stability .

- Hydroxymethyl-substituted compounds are promising intermediates for antitumor or anti-inflammatory agents, as seen in the synthesis of pyrazolo-triazolopyrimidines .

Activité Biologique

Ethyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry and materials science. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Overview of the Compound

This compound (CAS No. 61453-49-4) features a pyrazole ring, a five-membered structure containing two adjacent nitrogen atoms. This compound is synthesized through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by hydroxymethylation using formaldehyde.

Medicinal Applications

- Enzyme Inhibition : this compound has been investigated for its ability to inhibit various enzymes, particularly carbonic anhydrase II (hCA II), which plays a crucial role in physiological processes such as respiration and acid-base balance. Compounds structurally related to this pyrazole derivative have shown promising inhibitory effects against hCA II, making them potential candidates for treating conditions like glaucoma and obesity .

- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound exhibit moderate antibacterial and antifungal activities. For instance, compounds based on 4-(hydroxymethyl)-pyrazole-3-carbonyl azides were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) around 250 µg/mL .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can reduce inflammation in animal models. One study reported that specific derivatives exhibited anti-inflammatory activities comparable to standard treatments like ibuprofen .

The biological activity of this compound is largely attributed to the interactions facilitated by the hydroxymethyl group. This group can form hydrogen bonds with biological targets, enhancing the compound's affinity for enzyme binding sites and influencing its pharmacological effects .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 1H-pyrazole-3-carboxylate | Lacks hydroxymethyl group | Reduced reactivity and activity |

| 4-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid | Contains carboxylic acid instead of ester | Different chemical properties |

| Ethyl 5-amino-1H-pyrazole-3-carboxylate | Amino group substitution | Potentially enhanced anti-inflammatory effects |

Case Study 1: Antimicrobial Activity

A study conducted on various pyrazole derivatives, including this compound, assessed their effectiveness against multiple bacterial strains. The results indicated promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Properties

In an evaluation of anti-inflammatory effects using carrageenan-induced edema models in rats, certain derivatives displayed significant reduction in swelling comparable to indomethacin, a well-known anti-inflammatory drug. This highlights the potential of pyrazole derivatives in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for ethyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, substituted pyrazole esters are prepared by reacting hydrazine derivatives with β-keto esters under acidic or basic conditions. Optimization involves adjusting solvent polarity (e.g., ethanol or THF), temperature (60–100°C), and catalyst choice (e.g., acetic acid or piperidine). Yields are improved by controlling stoichiometry and reaction time (3–12 hours). Post-synthesis purification often employs column chromatography or recrystallization .

Table 1 : Representative Reaction Conditions

| Reactants | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrazine + β-keto ester | Ethanol | AcOH | 80 | 65–75 | |

| Substituted hydrazines | THF | Piperidine | 60 | 50–60 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituent effects. For example, the hydroxymethyl (-CH2OH) proton appears as a triplet (δ 4.2–4.5 ppm), while the ester carbonyl (C=O) resonates at ~165–170 ppm in 13C NMR .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ peaks (e.g., m/z 199.1 for C8H10N2O3). Fragmentation patterns help validate the ester and hydroxymethyl groups .

- IR Spectroscopy : Detect O-H (3200–3500 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches .

Q. How is crystallographic data obtained for this compound, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is standard. Crystals are grown via slow evaporation (e.g., in methanol/water). Data collection uses Mo-Kα radiation (λ = 0.71073 Å). Structures are solved via direct methods in SHELXS and refined with SHELXL , optimizing parameters like R-factors (< 0.05) and thermal displacement .

Advanced Research Questions

Q. How do computational methods (DFT, docking) enhance understanding of this compound’s reactivity and interactions?

- Methodological Answer :

- DFT Studies : Gaussian 09/B3LYP/6-31G(d) calculates optimized geometries, HOMO-LUMO gaps (e.g., 4.5–5.0 eV), and electrostatic potential maps. These predict nucleophilic/electrophilic sites (e.g., hydroxymethyl as a hydrogen-bond donor) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding to targets (e.g., enzymes). Pyrazole rings show π-π stacking with aromatic residues, while the ester group participates in hydrophobic interactions .

Table 2 : DFT Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.8 | |

| Dipole Moment (Debye) | 3.2 |

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer : Discrepancies (e.g., bond length deviations > 0.02 Å) arise from dynamic effects in solution (NMR) vs. static crystal structures. Cross-validate using:

- Dynamic NMR : Assess rotational barriers of ester groups.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O-H···O hydrogen bonds) to explain packing effects .

Q. How are reaction mechanisms elucidated for derivatives of this compound?

- Methodological Answer :

- Kinetic Studies : Monitor intermediates via in-situ IR or LC-MS. For ester hydrolysis, pseudo-first-order kinetics are observed under alkaline conditions.

- Isotopic Labeling : Use D2O or 13C-labeled reactants to trace pathways (e.g., hydroxymethyl group retention during substitution) .

Key Challenges and Best Practices

- Synthetic Pitfalls : Side reactions (e.g., ester hydrolysis) are minimized by anhydrous conditions and inert atmospheres .

- Data Reproducibility : Document solvent polarity and crystallization gradients meticulously, as slight variations alter crystal packing .

Note : Avoid commercial sources like Benchchem. Prioritize peer-reviewed journals (e.g., Journal of Structural Chemistry, Green Chemistry) for authoritative data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.